Vancomycin Hydrochloride

Description

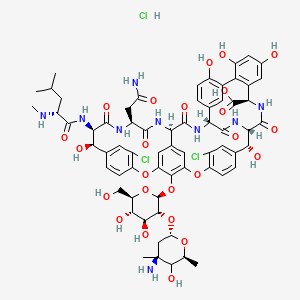

Structure

2D Structure

Properties

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTORFDMHNKUSG-XTTLPDOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H76Cl3N9O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1404-90-6 (Parent) | |

| Record name | Vancomycin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90891868 | |

| Record name | Vancomycin monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404-93-9, 197638-25-8 | |

| Record name | Vancomycin, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vancomycin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vancomycin monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vancomycin, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANCOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71WO621TJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Discovery

Discovery and Initial Characterization

Vancomycin (B549263) was first discovered in the early 1950s from a soil sample collected in the jungles of Borneo. sensus.orgoup.com The sample was sent to scientists at Eli Lilly and Company, where a chemist named E.C. Kornfield, along with his team, isolated the compound, initially designated as compound 05865. sensus.orgficm.ac.uk The organism responsible for producing vancomycin was identified as a soil bacterium, initially named Streptomyces orientalis, which was later renamed Amycolatopsis orientalis. oup.comwikipedia.orgnih.gov This bacterium, a Gram-positive species belonging to the phylum Actinomycetota, naturally produces vancomycin. ficm.ac.ukwikipedia.org

The initial isolation and purification processes for vancomycin were challenging. Early methods even involved the use of an explosive chemical, and the resulting product was only about 82% pure, leading to a solution with a muddy appearance that earned it the nickname "Mississippi mud". ficm.ac.uk

In the 1950s, the emergence of penicillin-resistant staphylococcal infections created an urgent need for new antibiotics. sensus.org Vancomycin, derived from the word "vanquish," quickly proved to be a powerful agent against a wide range of Gram-positive bacteria. sensus.orgficm.ac.uk Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall. nih.govtoku-e.com Specifically, it binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which are essential building blocks for the cell wall. sensus.orgficm.ac.uk This binding prevents the cross-linking of the peptidoglycan chains, resulting in a weakened cell wall and ultimately leading to bacterial cell death. ficm.ac.ukdoseme-rx.com

Evolution of Research Focus

Despite its early promise, vancomycin was not widely used initially due to concerns about toxicity, which were likely associated with the impurities in the early formulations. oup.comnih.gov However, the rise of methicillin-resistant Staphylococcus aureus (MRSA) and pseudomembranous colitis caused by Clostridioides difficile in the 1980s led to a resurgence in its use. ficm.ac.ukoup.comdrugbank.com

The emergence of vancomycin-resistant enterococci (VRE) in the late 1980s marked a significant turning point in vancomycin research. oup.comcdnsciencepub.com This development spurred intensive efforts to understand the mechanisms of resistance and to develop new strategies to overcome it. cdnsciencepub.commdpi.com Researchers discovered that resistance often involves an alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate or D-alanyl-D-serine, which significantly reduces vancomycin's binding affinity. oup.commdpi.com

This challenge has driven research towards several key areas:

Structural Modifications: Scientists have focused on creating semi-synthetic derivatives of vancomycin to enhance its efficacy against resistant strains. oup.commdpi.com These modifications aim to restore or improve binding to the altered targets or to introduce new mechanisms of action. mdpi.com

Understanding Genomic Potential: Genomic analysis of Amycolatopsis orientalis has revealed its capacity to produce other secondary metabolites besides vancomycin, opening avenues for the discovery of new bioactive compounds. nih.gov

Broadening the Spectrum: Recent research has explored creating enhanced versions of vancomycin that are effective against both Gram-positive and some Gram-negative pathogens. acs.org

Molecular Mechanisms of Action

Interaction with Bacterial Cell Wall Precursors

Vancomycin's principal target is the developing peptidoglycan, a critical polymer that provides structural support to the bacterial cell wall. wikipedia.org It does not directly inactivate the enzymes involved in peptidoglycan synthesis but rather binds to their substrate. uliege.benih.gov

The cornerstone of vancomycin's mechanism is its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of the nascent peptidoglycan precursor units. patsnap.comwikipedia.orgnih.gov This specific recognition is crucial for its antibacterial activity against Gram-positive bacteria, which possess a thick, accessible peptidoglycan layer. patsnap.com Gram-negative bacteria are inherently resistant due to their outer membrane, which prevents vancomycin (B549263) from reaching its target. patsnap.com

The strong and specific binding between vancomycin and the D-Ala-D-Ala moiety is stabilized by a network of five crucial hydrogen bonds. wikipedia.orgsensus.orgrsc.org These interactions occur between the peptide backbone of vancomycin and the D-Ala-D-Ala terminus of the peptidoglycan precursor. nih.govacs.org This complex formation is a high-affinity interaction, and the loss of even a single hydrogen bond can dramatically decrease the binding affinity by as much as 1000-fold. wikipedia.orgresearchgate.net This reduction in binding is a key mechanism of vancomycin resistance, where the terminal D-alanine is replaced by D-lactate, eliminating one of the hydrogen bond acceptor sites. researchgate.netresearchgate.net

Table 1: Key Hydrogen Bonding Interactions between Vancomycin and D-Ala-D-Ala

| Vancomycin Residue/Group | D-Ala-D-Ala Moiety | Type of Interaction |

|---|---|---|

| Amide proton of residue 1 | C-terminus of D-Ala-D-Ala | Hydrogen Bond |

| Amide proton of residue 2 | C-terminus of D-Ala-D-Ala | Hydrogen Bond |

| Amide proton of residue 3 | C-terminus of D-Ala-D-Ala | Hydrogen Bond |

| Carbonyl of residue 4 | Amide proton of terminal D-Ala | Hydrogen Bond |

| Amide proton of residue 7 | Carbonyl of penultimate D-Ala | Hydrogen Bond |

Data sourced from multiple research findings. acs.org

By binding to the D-Ala-D-Ala terminus, the large and rigid vancomycin molecule creates a significant steric barrier. sensus.orgresearchgate.net This physical obstruction prevents the enzymes responsible for cell wall construction, namely transglycosylases and transpeptidases, from accessing their substrates. nih.govresearchgate.net Transglycosylases are responsible for polymerizing the glycan chains, while transpeptidases cross-link the peptide side chains, creating a strong, mesh-like peptidoglycan structure. wikipedia.org The binding of vancomycin effectively blocks both of these crucial enzymatic steps. sensus.orgoup.com

The direct consequence of vancomycin binding and the subsequent enzyme inhibition is the disruption of both peptidoglycan polymerization and cross-linking. sensus.orgrsc.orgdoseme-rx.com The inhibition of transglycosylase prevents the incorporation of new N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits into the growing peptidoglycan chain. drugbank.comcalpaclab.com Simultaneously, the blockage of transpeptidase activity prevents the formation of peptide bridges that provide the cell wall with its essential strength and rigidity. patsnap.comdoseme-rx.com This leads to the synthesis of a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death. patsnap.comresearchgate.net

Binding to D-Alanyl-D-Alanine Terminus of Peptidoglycan

Secondary Proposed Mechanisms

In addition to inhibiting cell wall synthesis, there is evidence to suggest that vancomycin can alter the permeability of the bacterial cell membrane. drugbank.comcalpaclab.com Some studies have shown that certain modifications to the vancomycin molecule can induce membrane depolarization, increase permeability, and cause leakage of intracellular components like potassium ions. researchgate.netpnas.org However, it is important to note that native vancomycin itself shows little to no effect on membrane integrity, and these effects are more pronounced in newer, modified vancomycin derivatives. researchgate.netasm.org The proposed mechanism involves the disruption of the cell membrane's normal function, which would act synergistically with the inhibition of cell wall synthesis to enhance bacterial killing. pnas.orgpnas.org

Inhibition of Ribonucleic Acid (RNA) Synthesis

While the primary bactericidal action of vancomycin hydrochloride is the inhibition of cell wall biosynthesis, it also exhibits secondary mechanisms that contribute to its antibacterial effects. drugbank.compfizer.compediatriconcall.com Among these is the alteration of bacterial RNA synthesis. drugbank.comnih.govstarship.org.nzfda.gov Vancomycin may selectively inhibit the synthesis of RNA, further disrupting essential cellular processes in susceptible bacteria. nih.gov This action, combined with the primary mechanism of blocking peptidoglycan formation and altering cell membrane permeability, contributes to the potent bactericidal effect of the compound against dividing microorganisms. drugbank.comeuropa.eu

Differential Activity Against Bacterial Gram Stains

The antibacterial spectrum of this compound is notably restricted to Gram-positive bacteria. medsafe.govt.nzefda.gov.et Its efficacy is fundamentally dictated by the structural differences between the cell envelopes of Gram-positive and Gram-negative organisms.

Efficacy Against Gram-Positive Bacteria

This compound is highly effective against a wide range of Gram-positive bacteria. nih.govijprajournal.com Its primary mechanism involves binding with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents their incorporation into the growing cell wall. nih.goveuropa.eudoseme-rx.com This action is particularly effective against Gram-positive bacteria due to their thick, exposed peptidoglycan layer, which is crucial for their structural integrity. doseme-rx.compatsnap.com

The drug is bactericidal for many species and is considered a first-line agent for infections caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org It is also effective against methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pneumoniae (including penicillin-resistant strains), Streptococcus pyogenes, and Streptococcus agalactiae. drugbank.comnih.gov While it is generally bactericidal, it exerts a bacteriostatic effect against enterococci, for which it is often combined with an aminoglycoside to achieve bactericidal activity. nih.govfrontiersin.org

The following table summarizes the activity of this compound against various Gram-positive bacteria.

| Bacterial Species | Activity Noted |

| Staphylococcus aureus (including MRSA) | Bactericidal. nih.govdoseme-rx.comfrontiersin.org |

| Staphylococcus epidermidis (including MRSE) | Effective treatment. frontiersin.org |

| Streptococcus species (e.g., S. pyogenes, S. pneumoniae, S. agalactiae, S. bovis) | Effective treatment. drugbank.comnih.gov |

| Enterococcus species (e.g., E. faecalis) | Bacteriostatic (often requires combination therapy for bactericidal effect). nih.govfrontiersin.org |

| Clostridium species (including C. difficile) | Active against. frontiersin.org |

| Listeria monocytogenes | Susceptible in vitro. drugbank.comstarship.org.nz |

| Actinomyces species | Susceptible in vitro. drugbank.comstarship.org.nz |

| Lactobacillus species | Susceptible in vitro. drugbank.comstarship.org.nz |

| Corynebacterium jeikeium | Active against penicillin-resistant strains. frontiersin.org |

Limited Activity Against Gram-Negative Bacteria: Outer Membrane Permeability Barriers

This compound shows no significant activity against Gram-negative bacteria, mycobacteria, or fungi. drugbank.compfizer.comfda.gov The intrinsic resistance of Gram-negative bacteria is not due to a lack of a target, as they also have peptidoglycan in their cell walls. ualberta.ca Instead, the resistance is attributed to the presence of an outer membrane, which acts as a formidable permeability barrier. ualberta.casbmu.ac.irfrontiersin.org

This outer membrane is a lipid bilayer that surrounds the thin peptidoglycan layer and prevents large molecules like vancomycin from reaching their site of action. doseme-rx.comsbmu.ac.ir Vancomycin is a large, hydrophilic glycopeptide molecule that cannot effectively diffuse through the porin channels of the Gram-negative outer membrane. doseme-rx.comualberta.ca This structural hindrance is the primary reason for its lack of efficacy against organisms like Escherichia coli and Pseudomonas aeruginosa. ualberta.canih.gov

The table below highlights the key structural differences that influence vancomycin's differential activity.

| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Peptidoglycan Layer | Thick, multi-layered, and exposed. doseme-rx.compatsnap.com | Thin, single-layered. doseme-rx.com |

| Outer Membrane | Absent. ualberta.ca | Present; acts as a permeability barrier. doseme-rx.comsbmu.ac.irfrontiersin.org |

| Porin Channels | Absent. | Present in the outer membrane, but too small for vancomycin to pass through. doseme-rx.comualberta.ca |

| Vancomycin Accessibility to Target | High; vancomycin can easily reach the peptidoglycan layer. doseme-rx.com | Low; the outer membrane blocks vancomycin from reaching the peptidoglycan layer. doseme-rx.comualberta.ca |

Mechanisms of Bacterial Resistance

Modification of the Target Binding Site

The principal mechanism of high-level vancomycin (B549263) resistance involves the alteration of the bacterial cell wall precursor, specifically the C-terminal D-Ala-D-Ala dipeptide, which is the binding site for vancomycin. This modification reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective. This alteration is primarily achieved through two main pathways, leading to different resistance phenotypes.

The substitution of the terminal D-alanine with D-lactate (D-Lac) to form a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide is the most clinically significant mechanism of vancomycin resistance. This pathway is associated with the VanA, VanB, and VanD resistance phenotypes.

The synthesis of the altered peptidoglycan precursor is a multi-step enzymatic process encoded by a cluster of van genes. The key enzymes involved in this cascade are:

VanH: A dehydrogenase that converts pyruvate (B1213749) to D-lactate.

VanA/VanB/VanD: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.

VanX: A D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursor. nih.govresearchgate.netnih.gov

This coordinated enzymatic activity ensures that the peptidoglycan precursors terminate in D-Ala-D-Lac instead of the usual D-Ala-D-Ala. jidc.orgdoseme-rx.com

Table 1: Key Enzymes in the D-Ala-D-Lac Resistance Pathway

| Enzyme | Function | Phenotypes |

|---|---|---|

| VanH | Converts pyruvate to D-lactate. | VanA, VanB, VanD |

| VanA | Ligase that synthesizes D-Ala-D-Lac. | VanA |

| VanB | Ligase that synthesizes D-Ala-D-Lac. | VanB |

| VanD | Ligase that synthesizes D-Ala-D-Lac. | VanD |

| VanX | Hydrolyzes D-Ala-D-Ala dipeptides. | VanA, VanB, VanD |

The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond between vancomycin and its target. This single molecular change leads to a significant, approximately 1000-fold reduction in the binding affinity of vancomycin for the altered peptidoglycan precursor. researchgate.net This dramatic decrease in binding affinity is the molecular basis for high-level vancomycin resistance observed in strains carrying the vanA, vanB, or vanD gene clusters.

A less common mechanism of vancomycin resistance involves the replacement of the terminal D-alanine with a D-serine (D-Ser) residue, resulting in a D-alanyl-D-serine (D-Ala-D-Ser) terminus. This pathway is associated with the VanC, VanE, and VanG phenotypes and generally confers a lower level of resistance compared to the D-Ala-D-Lac pathway. nih.gov The key enzymes in this pathway are ligases (VanC, VanE, VanG) that catalyze the synthesis of the D-Ala-D-Ser dipeptide. researchgate.netmdpi.comlumenlearning.com The presence of the bulkier hydroxyl group of serine creates steric hindrance that interferes with vancomycin binding, although to a lesser extent than the D-Ala-D-Lac substitution. researchgate.net

D-Ala-D-Lac Pathway (VanA, VanB, VanD Phenotypes)

Efflux Pump Systems

Efflux pumps are membrane-associated proteins that actively transport various substrates, including antibiotics, out of the bacterial cell. nih.govscienceopen.com This mechanism contributes to antibiotic resistance by maintaining a low intracellular concentration of the drug, preventing it from reaching its target. In the context of vancomycin resistance, efflux pumps are considered a contributing factor, particularly in Staphylococcus aureus. nih.govscienceopen.com While not the primary mechanism of high-level resistance, the overexpression of certain efflux pumps can lead to reduced susceptibility to vancomycin.

One notable example is the VraFG ATP-binding cassette (ABC) transporter in Staphylococcus aureus. nih.gov Overexpression of the vraFG operon has been observed in some vancomycin-intermediate S. aureus (VISA) strains, suggesting a role in reducing vancomycin susceptibility. nih.gov These pumps actively extrude vancomycin from the cell, thereby lowering its effective concentration at the site of peptidoglycan synthesis.

Enzymatic Inactivation/Degradation

Current scientific literature does not support the direct enzymatic inactivation or degradation of the vancomycin hydrochloride molecule as a mechanism of bacterial resistance. The primary and well-established mechanisms of resistance involve the modification of the drug's target within the bacterial cell wall and, to a lesser extent, the action of efflux pumps. researchgate.netnih.gov Studies on vancomycin degradation have primarily focused on environmental degradation or breakdown under specific laboratory conditions, rather than a specific, enzyme-mediated resistance strategy employed by bacteria. researchgate.net

Alterations in Cell Envelope Composition

Modifications to the bacterial cell envelope are a key strategy employed by bacteria to reduce susceptibility to vancomycin. These alterations can impede the drug's access to its target or trap the antibiotic within the outer layers of the cell wall.

While the primary mechanism of vancomycin resistance does not typically involve reduced permeability in the same way as seen with some other antibiotics against Gram-negative bacteria, the concept of limiting the drug's access to its target is relevant. In Gram-negative bacteria, the outer membrane inherently provides a significant barrier to large molecules like vancomycin. asm.orgnih.gov However, in Gram-positive bacteria, which lack this outer membrane, alterations in the cell wall architecture and composition serve a similar purpose. The thickened cell wall in some resistant strains can act as a physical barrier, effectively reducing the permeability of vancomycin to its site of action at the cytoplasmic membrane. asm.orgnih.gov This "trapping" mechanism prevents the antibiotic from reaching the peptidoglycan precursors, thereby allowing cell wall synthesis to proceed. asm.org

A hallmark of vancomycin-intermediate Staphylococcus aureus (VISA) is the thickening of the cell wall. nih.govnih.govfrontiersin.org This phenomenon is a direct contributor to the reduced susceptibility of the bacterium to vancomycin. nih.govnih.gov The thickened wall is composed of an increased amount of peptidoglycan, which provides more "decoy" D-alanyl-D-alanine (D-Ala-D-Ala) targets for vancomycin to bind to. frontiersin.orgresearchgate.net As vancomycin molecules are sequestered within the outer layers of the thickened cell wall, fewer molecules are able to penetrate to the cytoplasmic membrane where they would inhibit peptidoglycan synthesis. asm.orgfrontiersin.org This trapping mechanism effectively reduces the concentration of the drug at its active site. Studies have shown a strong correlation between cell wall thickness and the minimum inhibitory concentration (MIC) of vancomycin. nih.govnih.gov Furthermore, VISA strains often exhibit reduced autolysis and a decreased rate of cell wall turnover, which may contribute to the accumulation of cell wall material. asm.orgscilit.com The expression of genes related to cell wall synthesis is often upregulated in these strains. oup.com

Genetic and Molecular Basis of Resistance

The genetic basis of high-level vancomycin resistance is well-characterized and primarily involves the acquisition of specific gene clusters, often through horizontal gene transfer. Additionally, mutations in regulatory genes can lead to intermediate resistance phenotypes.

High-level resistance to vancomycin is typically mediated by the acquisition of van gene clusters or operons. nih.gov These operons encode enzymes that modify the vancomycin binding site in the peptidoglycan precursor. The most common mechanism involves the replacement of the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which have a significantly lower binding affinity for vancomycin. nih.govdoseme-rx.comuconn.edu

The core components of these operons include:

vanH : Encodes a dehydrogenase that converts pyruvate to D-lactate.

vanA or vanB : Encodes a ligase that synthesizes the D-Ala-D-Lac depsipeptide.

vanX : Encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursor.

Several distinct van gene clusters have been identified, each conferring a different resistance phenotype: researchgate.net

| Gene Cluster | Ligase Gene | Precursor Terminus | Resistance Level | Inducibility |

| vanA | vanA | D-Ala-D-Lac | High | Inducible |

| vanB | vanB | D-Ala-D-Lac | Variable | Inducible |

| vanC | vanC | D-Ala-D-Ser | Low | Constitutive |

| vanD | vanD | D-Ala-D-Lac | Moderate to High | Constitutive |

| vanE | vanE | D-Ala-D-Ser | Low | --- |

| vanG | vanG | D-Ala-D-Ser | Low to Moderate | Inducible |

Data sourced from multiple studies. researchgate.netresearchgate.netmcmaster.ca

The vanA operon confers high-level, inducible resistance to both vancomycin and teicoplanin. The vanB operon also results in inducible resistance, but typically at a lower level, and strains may remain susceptible to teicoplanin. researchgate.net The vanC, vanE, and vanG operons encode ligases that produce D-Ala-D-Ser, leading to lower levels of resistance. nih.govmcmaster.ca

The dissemination of high-level vancomycin resistance among enterococci is largely attributed to horizontal gene transfer. oup.comnih.gov The vanA gene cluster is frequently located on a mobile genetic element known as transposon Tn1546. oup.comnih.gov This transposon can be carried on conjugative plasmids, which are capable of transferring between bacterial cells and even across species. oup.comnih.gov The transfer of Tn1546 from vancomycin-resistant enterococci (VRE) to Staphylococcus aureus has been documented and is a significant public health concern. nih.gov Molecular typing has shown that the spread of vancomycin resistance is often due to the horizontal transfer of these genetic elements rather than the clonal spread of a single resistant strain. oup.comcambridge.orgresearchgate.net

In contrast to the high-level resistance conferred by van operons, vancomycin-intermediate resistance in S. aureus (VISA) typically arises from the accumulation of multiple mutations in chromosomal genes, particularly those involved in cell wall metabolism and regulation. frontiersin.orgnih.gov These mutations often occur in two-component regulatory systems (TCS), which are responsible for sensing environmental stimuli and modulating gene expression.

Key regulatory genes implicated in VISA development include:

vraTSR : This three-component system is a global regulator of the cell wall stress response. Mutations in vraS and vraR are associated with vancomycin resistance. nih.gov

graSR : Another TCS that, when mutated, can contribute to the VISA phenotype. nih.gov

walKR (also known as yycFG): This essential TCS plays a crucial role in cell wall biosynthesis and turnover. Mutations in walK are frequently found in clinical VISA strains. nih.govustc.edu.cnfrontiersin.org

stk1/stp1 : These genes are involved in signal transduction pathways.

rpoB : Encodes the β-subunit of RNA polymerase. Mutations in rpoB can alter the global transcription profile of the bacterium, leading to reduced vancomycin susceptibility.

clpP : A proteolytic regulatory gene. Truncating mutations in clpP have been shown to contribute to vancomycin resistance. nih.govresearchgate.net

cmk : Involved in cellular metabolism.

The accumulation of mutations in these and other genes leads to the characteristic VISA phenotype, which includes a thickened cell wall, reduced autolysis, and slower growth. frontiersin.orgnih.gov The stepwise acquisition of these mutations can lead to a gradual increase in the vancomycin MIC. nih.gov

Role of Specific Enzymes in Resistance (e.g., VanH, VanA, VanX, VanY, VanZ, VanR, VanS)

The mechanism of high-level resistance to this compound is a complex process orchestrated by a sophisticated enzymatic cascade. This resistance is not the result of a single enzyme's action but rather the coordinated effort of several proteins, each playing a crucial role in modifying the bacterial cell wall structure to prevent the antibiotic from binding to its target. spandidos-publications.comresearchgate.net The core components of this resistance machinery are encoded by the van gene clusters, with the vanA cluster being the most well-characterized. spandidos-publications.comnih.govnih.gov Key enzymes involved in this process include VanH, VanA, VanX, VanY, VanZ, and the two-component regulatory system VanR and VanS. spandidos-publications.comresearchgate.net

VanH: This enzyme is a D-lactate dehydrogenase. nih.gov Its primary function is to convert pyruvate into D-lactate. spandidos-publications.comnih.govspandidos-publications.com This step is critical as it provides the necessary substrate for the subsequent action of the VanA ligase, which is central to the resistance mechanism. spandidos-publications.comspandidos-publications.com

VanA: VanA is a ligase that catalyzes the formation of the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac). spandidos-publications.comspandidos-publications.com This modified dipeptide replaces the usual D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. pnas.orgnih.govresearchgate.net Vancomycin has a significantly lower affinity for D-Ala-D-Lac, approximately 1,000-fold less than its affinity for D-Ala-D-Ala. researchgate.netpnas.org This alteration of the antibiotic's target is the cornerstone of vancomycin resistance. nih.govresearchgate.net

VanX: The VanX enzyme is a D,D-dipeptidase. pnas.orgpnas.org Its role is to hydrolyze the normal D-Ala-D-Ala dipeptides that are still produced by the host bacterium's native cell wall synthesis machinery. nih.govpnas.org By eliminating the D-Ala-D-Ala pool, VanX prevents the incorporation of the vancomycin-susceptible precursors into the growing peptidoglycan layer, thereby ensuring that the cell wall is predominantly composed of the resistant D-Ala-D-Lac precursors. nih.govpnas.org VanX exhibits high specificity for D-Ala-D-Ala and does not hydrolyze the D-Ala-D-Lac depsipeptide. nih.gov

VanZ: The VanZ protein is not directly involved in the modification of the peptidoglycan precursor. nih.govfrontiersin.org Instead, it confers resistance specifically to teicoplanin, a lipoglycopeptide antibiotic related to vancomycin, but not to vancomycin itself. spandidos-publications.comnih.govfrontiersin.org The precise mechanism of VanZ-mediated resistance is still under investigation, but it is known to be independent of the peptidoglycan modification pathway. nih.govfrontiersin.org Some studies suggest that VanZ may play a role in the stress response and virulence of the bacteria. nih.govfrontiersin.org

VanR and VanS: VanR and VanS form a two-component regulatory system that controls the expression of the van resistance genes. spandidos-publications.comdrexel.edunih.govresearchgate.net VanS is a membrane-bound sensor histidine kinase that detects the presence of vancomycin in the extracellular environment. researchgate.netdrexel.eduresearchgate.net Upon sensing the antibiotic, VanS autophosphorylates and then transfers the phosphate (B84403) group to VanR. researchgate.netresearchgate.netnih.gov VanR is a cytoplasmic response regulator that, when phosphorylated, acts as a transcriptional activator. spandidos-publications.comdrexel.eduresearchgate.net Activated VanR binds to the promoter regions of the vanHAX operon, initiating the transcription of the genes required for the production of the resistance enzymes. spandidos-publications.comresearchgate.net This regulatory system ensures that the resistance mechanism is induced only in the presence of the antibiotic, conserving cellular resources. nih.gov

| Enzyme | Function | Substrate(s) | Product(s) | Role in Resistance |

|---|---|---|---|---|

| VanH | D-lactate dehydrogenase | Pyruvate | D-lactate | Provides the substrate for VanA to synthesize the resistant depsipeptide. spandidos-publications.comnih.govspandidos-publications.com |

| VanA | Ligase | D-alanine, D-lactate | D-alanyl-D-lactate (D-Ala-D-Lac) | Synthesizes the modified peptidoglycan precursor terminus with low affinity for vancomycin. spandidos-publications.comspandidos-publications.com |

| VanX | D,D-dipeptidase | D-alanyl-D-alanine (D-Ala-D-Ala) | D-alanine | Eliminates the vancomycin-susceptible peptidoglycan precursors. nih.govpnas.orgpnas.org |

| VanY | D,D-carboxypeptidase | UDP-MurNAc-pentapeptide ending in D-Ala-D-Ala | UDP-MurNAc-tetrapeptide | Removes the terminal D-alanine from pentapeptide precursors, further reducing vancomycin binding sites. pnas.orguniprot.org |

| VanZ | Unknown (confers teicoplanin resistance) | Unknown | Unknown | Confers resistance to the lipoglycopeptide teicoplanin through a mechanism independent of peptidoglycan modification. spandidos-publications.comnih.govfrontiersin.org |

| VanR | Response regulator | Phosphorylated VanS | Activated VanR (transcriptional activator) | Activates the transcription of the van resistance genes upon receiving a signal from VanS. spandidos-publications.comdrexel.eduresearchgate.net |

| VanS | Sensor histidine kinase | Vancomycin | Phosphorylated VanS | Senses the presence of vancomycin and initiates the signaling cascade for resistance gene expression. researchgate.netdrexel.eduresearchgate.net |

Molecular Evolution of Resistance Enzymes

The emergence of vancomycin resistance is a compelling example of molecular evolution in response to strong selective pressure from antibiotics. pnas.orgnih.gov The enzymes that confer resistance are not entirely novel inventions but are believed to have evolved from pre-existing bacterial enzymes involved in normal peptidoglycan metabolism. pnas.orgnih.gov Structural and functional studies of the Van enzymes have provided significant insights into their evolutionary origins and the molecular adaptations that have led to their resistance-conferring functions. nih.govresearchgate.netpnas.org

The D,D-peptidases, such as VanX and VanY, are thought to have evolved from metallopeptidases that are naturally involved in the recycling and metabolism of peptidoglycan. pnas.orgnih.gov Under the selective pressure of vancomycin, these enzymes have adapted to specifically target and eliminate the vancomycin-susceptible D-Ala-D-Ala precursors. pnas.org The evolution of bifunctional enzymes like VanXY, which can hydrolyze both dipeptides and pentapeptides, showcases the remarkable plasticity of these enzyme scaffolds in acquiring new activities to counter antibiotic action. pnas.orgnih.gov Structural analyses have revealed that specific structural elements within these enzymes have evolved to confer hydrolytic activity against the susceptible precursors while avoiding the modified, resistant ones. pnas.org

The dissemination of vancomycin resistance among clinically relevant bacteria is largely attributed to horizontal gene transfer. veterinaryworld.orgasm.org The van gene clusters are often located on mobile genetic elements such as transposons (e.g., Tn1546) and plasmids. spandidos-publications.comnih.govasm.org This mobility allows for the rapid spread of resistance genes between different bacterial species and genera, including the transfer from Enterococcus species to Staphylococcus aureus. asm.org The high degree of sequence conservation observed in vanA and vanB genes across different enterococcal strains suggests a rapid acquisition and spread of these resistance determinants. veterinaryworld.org The presence of homologous van genes in the glycopeptide-producing organisms themselves suggests that these organisms may be the original source of the resistance genes, having co-evolved these mechanisms for self-protection. spandidos-publications.com

| Enzyme/System | Proposed Evolutionary Origin | Key Evolutionary Adaptations | Mechanism of Dissemination |

|---|---|---|---|

| VanX, VanY | Native peptidoglycan-modifying metallopeptidases. pnas.orgnih.gov | - Altered substrate specificity to hydrolyze D-Ala-D-Ala precursors.

| Horizontal gene transfer via mobile genetic elements. veterinaryworld.orgasm.org |

| VanA | Native D-Ala-D-Ala ligase (Ddl). rcsb.org | - Mutations in the active site leading to a preference for D-lactate as a substrate over D-alanine. nih.gov | Horizontal gene transfer via transposons (e.g., Tn1546) and plasmids. spandidos-publications.comnih.govasm.org |

| VanR/VanS | Canonical two-component regulatory systems common in bacteria. nih.govresearchgate.net | - Adaptation of the sensor domain of VanS to specifically recognize vancomycin or related glycopeptides. drexel.eduresearchgate.net | Co-transfer with the structural resistance genes on mobile genetic elements. nih.gov |

Biosynthesis Pathways

Natural Product Origin and Producing Organisms

Vancomycin (B549263) is a natural product first isolated in 1953 by Edmund Kornfeld from a soil sample collected in Borneo. wikipedia.orgficm.ac.uk The microorganism responsible for its production was identified as the soil bacterium Amycolatopsis orientalis (previously known as Streptomyces orientalis or Nocardia orientalis). wikipedia.orgficm.ac.ukresearchgate.netacs.org This bacterium, found in soil environments, synthesizes vancomycin as a secondary metabolite. wikipedia.org The discovery of vancomycin was a significant milestone in the golden age of antibiotic discovery, providing a critical weapon against penicillin-resistant Staphylococcus aureus. wikipedia.orgficm.ac.uk

| Producing Organism | Classification | Natural Habitat |

| Amycolatopsis orientalis | Bacterium (Actinomycete) | Soil |

Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly

The core structure of vancomycin is a heptapeptide (B1575542), a short chain of seven amino acids. Unlike the synthesis of proteins, which is directed by messenger RNA on ribosomes, the vancomycin heptapeptide is assembled by a large multi-enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). researchgate.netwikipedia.orgnih.gov This independence from ribosomal machinery allows for the incorporation of non-proteinogenic amino acids, which are crucial for vancomycin's structure and function. wikipedia.org The NRPS system involved in vancomycin biosynthesis is composed of three main proteins: VpsA, VpsB, and VpsC, which contain a total of seven modules. wikipedia.org Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. wikipedia.orgnih.govnih.gov

The heptapeptide backbone of vancomycin is constructed from both standard and non-standard amino acids. The biosynthesis of these unique, non-proteinogenic amino acids is a critical preliminary step. wikipedia.org The key non-proteinogenic precursors are β-hydroxytyrosine (β-HT), 4-hydroxyphenylglycine (4-Hpg), and 3,5-dihydroxyphenylglycine (3,5-DPG). wikipedia.orgresearchgate.net L-tyrosine serves as the starting material for the synthesis of β-HT and 4-Hpg, while 3,5-DPG is derived from acetate. wikipedia.org Specific enzymes are dedicated to these transformations. For instance, the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelic acid, an intermediate in the synthesis of (S)-4-hydroxyphenylglycine, is catalyzed by a dioxygenase. acs.org

| Precursor Amino Acid | Origin |

| β-hydroxytyrosine (β-HT) | L-tyrosine |

| 4-hydroxyphenylglycine (4-Hpg) | L-tyrosine |

| 3,5-dihydroxyphenylglycine (3,5-DPG) | Acetate |

| Leucine (B10760876) | Primary Metabolism |

| Asparagine | Primary Metabolism |

The assembly of the linear heptapeptide is carried out by the modular NRPS machinery. wikipedia.orgresearchgate.net The process is sequential, with each of the seven modules adding one amino acid. The NRPS proteins VpsA, VpsB, and VpsC are responsible for this assembly line process. wikipedia.org VpsA comprises the first three modules, VpsB contains modules four through six, and VpsC consists of the final, seventh module. wikipedia.org Each module contains specific domains that perform distinct functions: an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the growing peptide chain, and a condensation (C) domain for peptide bond formation. researchgate.netyoutube.com Some modules also possess an epimerization (E) domain, which converts L-amino acids to their D-isomers, a feature common in nonribosomal peptides. wikipedia.orgnih.gov Once the full heptapeptide is assembled, a thioesterase (TE) domain catalyzes its release from the NRPS complex. wikipedia.org

| NRPS Protein | Modules | Amino Acids Incorporated |

| VpsA | 1, 2, 3 | N-methyl-D-leucine, L-asparagine, D-4-hydroxyphenylglycine |

| VpsB | 4, 5, 6 | L-β-hydroxytyrosine, D-4-hydroxyphenylglycine, L-β-hydroxytyrosine |

| VpsC | 7 | D-3,5-dihydroxyphenylglycine |

Post-Assembly Tailoring Reactions

Following the release of the linear heptapeptide from the NRPS, it undergoes a series of crucial modifications known as post-assembly tailoring reactions. These enzymatic modifications are essential for transforming the inactive peptide into the biologically active vancomycin molecule. These reactions include oxidative cross-linking and glycosylation. researchgate.netnih.gov

A defining feature of the vancomycin structure is its rigid, cross-linked architecture, which is critical for its mechanism of action. oup.comresearchgate.net This three-dimensional conformation is achieved through oxidative cross-linking of the aromatic side chains of the amino acid residues within the heptapeptide. nih.govresearchgate.net This process is catalyzed by a series of cytochrome P450 monooxygenases, often referred to as Oxy enzymes (OxyA, OxyB, and OxyC). researchgate.netresearchgate.netresearchgate.netprinceton.edu These enzymes create the biaryl and biaryl ether linkages that form the characteristic tricyclic structure of the vancomycin aglycone. researchgate.netacs.org The cross-linking imparts a cup-like shape to the molecule, which is perfectly suited to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall. oup.com

| Glycosyltransferase | Function | Sugar Transferred | Attachment Site |

| GtfE | Initial glycosylation of the aglycone | D-glucose | Hydroxyl group of residue 4 (β-hydroxytyrosine) |

| GtfD | Second glycosylation step | L-vancosamine | To the initially attached D-glucose |

Methylation

Methylation represents one of the final tailoring modifications in the biosynthesis of vancomycin. researchgate.net This reaction is catalyzed by a specific methyltransferase enzyme encoded by the vmt gene found within the vancomycin biosynthetic gene cluster. researchgate.netnih.gov The enzyme attaches a methyl group to the N-terminus of the heptapeptide backbone, specifically to the leucine residue. youtube.com This modification occurs after the core peptide has been assembled and cyclized. researchgate.net The methyl group is donated by the common biological methyl donor, S-adenosyl methionine (SAM). Experimental inactivation of the vmt gene in A. orientalis results in the production of a desmethyl-vancomycin variant, confirming the gene's function in this specific biosynthetic step. nih.gov

Halogenation

Halogenation is a crucial modification that significantly enhances the binding affinity of vancomycin to its bacterial cell wall target. nih.gov The process involves the regioselective incorporation of two chlorine atoms onto the aromatic rings of the heptapeptide backbone. nih.gov This reaction is catalyzed by a flavin-dependent halogenase, VhaA, which is encoded by the vhal gene within the biosynthetic gene cluster. researchgate.netnih.gov

Biosynthetic Gene Clusters (e.g., vcm cluster, vcaA-E)

The complete set of instructions for vancomycin production is encoded within a single, contiguous region of DNA known as a Biosynthetic Gene Cluster (BGC). youtube.com In Amycolatopsis orientalis, this is called the vcm cluster. nih.govresearchgate.net This cluster is approximately 64-65 kb in length and contains all the genes necessary for the synthesis of precursors, the assembly of the heptapeptide backbone, and its subsequent modifications. nih.govresearchgate.netsecondarymetabolites.org

The vcm cluster is a model for understanding glycopeptide antibiotic biosynthesis and includes several key categories of genes. These include large genes encoding the three non-ribosomal peptide synthetases (NRPSs) VcmA, VcmB, and VcmC, which are responsible for assembling the heptapeptide chain. researchgate.netresearchsquare.com It also contains genes for the biosynthesis of the non-proteinogenic amino acid precursors, such as DpgA/B/C/D for 3,5-dihydroxyphenylglycine (Dpg) and HmaS/HmO/HpgT for 4-hydroxyphenylglycine (Hpg). researchgate.netresearchsquare.com Additionally, the cluster houses the genes for the tailoring enzymes, including the P450-dependent oxygenases (OxyA/B/C) that catalyze the crucial cyclization of the peptide backbone, the halogenase (vhal), the methyltransferase (vmt), and two glycosyltransferases (gtfD and gtfE) that attach the sugar moieties. researchgate.netnih.govresearchsquare.com The primary and most extensively characterized BGC for vancomycin synthesis is the vcm cluster.

Table 1: Key Genes in the Vancomycin (vcm) Biosynthetic Gene Cluster

| Gene(s) | Encoded Enzyme/Protein | Function in Biosynthesis |

| VcmA, VcmB, VcmC | Non-Ribosomal Peptide Synthetases (NRPS) | Assembly of the linear heptapeptide backbone. researchgate.netresearchsquare.com |

| OxyA, OxyB, OxyC | Cytochrome P450 Oxygenases | Catalyze oxidative cross-linking to form the rigid, cyclized aglycone core. researchgate.net |

| vhal (VhaA) | Flavin-dependent Halogenase | Chlorination of specific amino acid residues during peptide assembly. researchgate.netnih.gov |

| vmt | Methyltransferase | N-methylation of the N-terminal leucine residue. researchgate.netnih.gov |

| GtfD, GtfE | Glycosyltransferases | Sequential attachment of D-glucose and L-vancosamine to the heptapeptide core. researchgate.netnih.gov |

| DpgA, DpgB, DpgC, DpgD | Dpg Biosynthesis Enzymes | Synthesis of the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (Dpg). researchgate.netresearchsquare.com |

| HmaS, HmO, HpgT | Hpg Biosynthesis Enzymes | Synthesis of the non-proteinogenic amino acid 4-hydroxyphenylglycine (Hpg). researchgate.netresearchsquare.com |

Biosynthetic Pathway Engineering and Combinatorial Biosynthesis

The detailed understanding of the vcm gene cluster has enabled the rational modification of the vancomycin structure through biosynthetic engineering. nih.gov This involves manipulating the genetic blueprint to produce novel vancomycin analogs. One common approach is gene inactivation, where targeted knockouts of tailoring enzymes lead to the production of modified compounds. For instance, inactivating the vhal or vmt genes results in the creation of vancomycin variants lacking chlorine or the N-terminal methyl group, respectively. nih.govnih.gov

Another powerful strategy involves expressing tailoring enzymes from the vancomycin pathway in different organisms that produce other glycopeptides. This technique of "combinatorial biosynthesis" can generate hybrid antibiotics with potentially improved properties. For example, the glycosyltransferase GtfE from A. orientalis was expressed in Streptomyces toyocaensis, leading to the production of a novel hybrid glycopeptide, glucosyl-A47934. nih.gov Furthermore, the glycosyltransferases GtfD and GtfE have shown the ability to transfer alternative sugar analogs to the vancomycin aglycone, paving the way for generating libraries of novel glycopeptides. secondarymetabolites.org

Chemical methods inspired by biosynthetic principles have also been employed. Target-accelerated combinatorial synthesis has been used to create libraries of vancomycin dimers by ligating vancomycin derivatives. nih.gov Screening these libraries has led to the identification of potent antibiotics effective against vancomycin-resistant bacteria. nih.gov These approaches, which combine genetic manipulation and synthetic chemistry, are vital for creating next-generation antibiotics to combat evolving bacterial resistance.

Structure Activity Relationship Sar Studies and Synthetic Analogs

Elucidation of Essential Structural Features for Activity

The antibacterial efficacy of vancomycin (B549263) is intrinsically linked to its complex and rigid three-dimensional structure, which allows it to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. oup.comacs.orgacs.org

The foundational element of vancomycin's activity is its heptapeptide (B1575542) backbone. oup.comacs.org This core is highly cross-linked through ether and carbon-carbon bonds, forming a rigid, cup-shaped (aglycone) structure. oup.comacs.orgmdpi.com This pre-organized conformation is crucial as it creates a specific binding pocket that recognizes and sequesters the D-Ala-D-Ala moiety of Lipid II, the precursor to peptidoglycan. acs.orgnih.gov The rigidity of this tricyclic scaffold minimizes the entropic penalty upon binding, contributing to the high affinity for its target. acs.org Modifications that disrupt this core structure, such as the removal of key amino acid residues, invariably lead to a significant loss of antibacterial activity. acs.orgnih.gov

N-methyl-leucine (Residue 1): Located at the N-terminus, this residue is crucial for potent antibacterial activity. acs.orgasm.org Although it is not directly part of the D-Ala-D-Ala binding pocket, its removal results in a derivative (desleucyl-vancomycin) with a dramatically reduced affinity for the target peptide and a near-complete loss of antimicrobial efficacy. acs.org Molecular dynamics simulations suggest that the N-methyl-leucine and asparagine (Asn) side chains are highly flexible and act as "flaps," partially occupying the binding cleft in the absence of the ligand, which is thought to prevent hydration of the binding site and facilitate ligand recognition. acs.org

Aromatic Residues (Residues 2, 4, 5, 6, 7): The five aromatic amino acids form the rigid binding pocket. Their spatial arrangement is critical for the network of five hydrogen bonds that form between vancomycin and the D-Ala-D-Ala terminus of its target. oup.comacs.org The loss of even one of these hydrogen bonds, as seen in vancomycin-resistant strains that possess a D-Ala-D-Lactate (D-Ala-D-Lac) terminus, reduces binding affinity by up to 1,000-fold. mdpi.comnih.gov

Strategies for Modifying Vancomycin Structure

To combat resistance and enhance efficacy, numerous strategies have been developed to modify the vancomycin structure. These modifications primarily target peripheral sites that are not directly involved in the crucial hydrogen-bonding interactions with D-Ala-D-Ala, thereby preserving the core mechanism of action while adding new functionalities. mdpi.comcdnsciencepub.com Common modification points include the N-terminus, C-terminus, and the vancosamine (B1196374) sugar. mdpi.comresearchgate.net

Modifications at the two ends of the peptide backbone have yielded analogs with significantly enhanced properties.

N-terminus: Alkylation of the N-terminal amine is generally well-tolerated, causing minimal changes to the ligand-binding affinity. nih.govacs.orgacs.org This site has been exploited to introduce lipophilic groups or sulfonium (B1226848) moieties, which can restore activity against vancomycin-resistant bacteria. nih.gov For instance, certain N-terminal modifications on the related glycopeptide norvancomycin (B1247964) resulted in derivatives with up to 2048-fold higher activity against resistant strains. nih.gov

C-terminus: The C-terminus has proven to be a highly effective site for modification. The addition of lipophilic quaternary ammonium (B1175870) or guanidinium (B1211019) groups can lead to substantial increases in antibacterial potency, particularly against vancomycin-resistant enterococci (VRE). mdpi.comnih.govacs.orgnih.gov These cationic and lipophilic modifications are believed to introduce an additional mechanism of action by enhancing interactions with the bacterial membrane, leading to cell envelope permeabilization, independent of D-Ala-D-Ala binding. nih.govacs.org

The vancosamine sugar, attached to amino acid residue 4, is a primary site for chemical modification. Its amino group is readily accessible for derivatization. mdpi.com Attaching hydrophobic substituents to the vancosamine nitrogen is a key strategy used in several second-generation lipoglycopeptides. nih.govcdnsciencepub.com A widely used and effective modification is the addition of a (4-chlorobiphenyl)methyl (CBP) group. acs.orgnih.gov This modification is thought to confer a secondary mechanism of action by inhibiting bacterial transglycosylase, an enzyme essential for cell wall synthesis. acs.org This dual-action approach, combining D-Ala-D-Ala binding with transglycosylase inhibition, has resulted in compounds with potent activity against both sensitive and resistant bacteria. acs.orgacs.org

A recurring and successful theme in the development of vancomycin analogs is the incorporation of lipophilic moieties. nih.govnih.govcdnsciencepub.com These modifications can be introduced at the N-terminus, C-terminus, or the vancosamine sugar. cdnsciencepub.comresearchgate.net The rationale behind this strategy is that the lipophilic tail can anchor the antibiotic to the bacterial cell membrane, thereby increasing its effective concentration near the site of action (Lipid II). cdnsciencepub.comresearchgate.netresearchgate.net This membrane anchoring can also facilitate dimerization of the antibiotic molecules, which enhances binding to the target, and can introduce secondary, membrane-disrupting mechanisms of action. nih.govresearchgate.net Semisynthetic lipoglycopeptides like telavancin, dalbavancin (B606935), and oritavancin (B1663774) exemplify the success of this approach, where lipophilic side chains are appended to the core structure to achieve superior potency against a range of Gram-positive pathogens. mdpi.comnih.gov

Data on Modified Vancomycin Analogs

The following table summarizes the effects of specific structural modifications on the antibacterial activity of vancomycin. Activity is represented by the Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.

| Analog/Modification Type | Specific Modification | Target Bacteria | Resulting MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Parent Compound | Vancomycin | VanA VRE | > 88 µM | mdpi.com |

| C-Terminus Guanidinium + Vancosamine CBP | G3-CBP-vancomycin (Compound 15) | VanA VRE | 0.15 - 0.6 | nih.govacs.org |

| Lipophilic-Sugar Conjugate | Optimized vancomycin-sugar conjugate with lipophilic alkyl chain | VanA VRE | ~0.7 µM | nih.gov |

| Lipophilic-Sugar Conjugate | Optimized vancomycin-sugar conjugate with lipophilic alkyl chain | VanB VRE | ~1 µM | nih.gov |

| Norvancomycin N-Terminus Sulfonium | Lipophilic sulfonium moiety | VISA / VRE | 4 to 2048-fold higher activity than vancomycin | nih.gov |

VRE: Vancomycin-Resistant Enterococci; VISA: Vancomycin-Intermediate Staphylococcus aureus; CBP: (4-chlorobiphenyl)methyl; MIC: Minimum Inhibitory Concentration.

Conjugation with Cationic Peptides/Cell-Penetrating Peptides (CPPs)

A promising strategy to enhance the efficacy of vancomycin involves its conjugation with cationic peptides or cell-penetrating peptides (CPPs). nih.goveurpepsoc.com These peptides can facilitate the antibiotic's transit across cellular barriers and can also possess their own antimicrobial properties. nih.govnih.gov This approach aims to increase the effective concentration of the drug at its target site and potentially introduce new mechanisms of action. eurpepsoc.com

Research has demonstrated that conjugating vancomycin with CPPs such as TP10, Tat (47–57), and Arg9 can significantly boost its antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. nih.govresearchgate.net For instance, a conjugate of vancomycin with an octa-arginine CPP (V-r8) showed comparable activity to the parent drug but was significantly more effective at clearing MRSA biofilms in vitro. nih.gov These findings suggest that CPPs can help overcome some of the limitations of vancomycin, particularly in treating infections caused by drug-resistant strains and those involving biofilms. eurpepsoc.comnih.gov

Linkers such as PEG3 and PEG4 have been utilized to attach CPPs to vancomycin. mdpi.com While these polyethylene (B3416737) glycol linkers can result in conjugates with high antibacterial activity, the choice of linker is not always straightforward. researchgate.netmdpi.com Research indicates that conjugates with PEG linkers may exhibit slightly higher activity compared to those with disulfide bridges, a difference potentially attributable to the greater chemical stability of the former. mdpi.com

Table 1: Activity of Select Vancomycin-CPP Conjugates

| Conjugate | Target Strain | Activity Highlight |

|---|---|---|

| Van-PEG3-Arg9 | MRSA | Strong inhibitory activity (MIC = 0.16 µM) nih.govmdpi.com |

| Van-PEG3-Arg9 | VRE (E. faecium) | Strong inhibitory activity (MIC = 0.64 µM) nih.govmdpi.com |

| VAN2 | vanB and vanC VRE | Able to undercut the resistance breakpoint nih.govresearchgate.netnih.gov |

| VAN:PEG1 & VAN:PEG3 | vanC VRE | Able to overcome vanC resistance nih.govresearchgate.netnih.gov |

| Van-Tat Conjugates | S. aureus | Higher activity than vancomycin alone (MICs 0.077 - 0.3 µM) mdpi.com |

Introduction of Quaternary Ammonium Moieties

Another key modification strategy involves the introduction of quaternary ammonium moieties to the vancomycin structure. nih.govnih.gov These positively charged groups can confer membrane-disruptive properties, adding a mechanism of action that complements vancomycin's traditional inhibition of cell-wall biosynthesis. nih.gov This approach has yielded analogs with potent activity against clinically isolated drug-resistant bacteria. nih.govacs.org

Studies have shown that the antibacterial activity of these derivatives is inversely proportional to the degree of substitution on the modified nitrogen atom. nih.gov Fully substituted, or quaternary, analogs have demonstrated substantial activity against many bacteria, although they may be less effective against certain vancomycin-resistant phenotypes like VanA. nih.gov

A series of novel vancomycin analogs featuring different quaternary ammonium groups, including pyridine, triazole, and N-methylmorpholine derivatives, have been synthesized and evaluated. acs.org Several of these compounds exhibited significantly enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin. nih.govacs.org For example, the triazole quaternary ammonium derivative QAV-a1 was found to be 4- to 32-fold more potent than vancomycin against MRSA. nih.govacs.org The length of the carbon side chain attached to the quaternary ammonium group also plays a role in the observed activity. acs.org

Table 2: Enhanced Activity of Quaternary Ammonium Vancomycin (QAV) Derivatives against MRSA

| Derivative | Fold Increase in Efficacy vs. Vancomycin |

|---|---|

| QAV-a1 | 4 to 32-fold nih.govacs.org |

| QAV-p1 | 4 to 8-fold nih.govacs.org |

| QAV-a2 (vs. MRSA5) | 8-fold acs.org |

| QAV-a3 (vs. MRSA1) | 8-fold acs.org |

| QAV-m4 (vs. MRSA3) | 8-fold acs.org |

Amide-Amidine Exchange

Altering the core peptide backbone of vancomycin represents a more fundamental approach to creating new analogs. One such modification is the amide-amidine exchange. This involves replacing an amide carbonyl oxygen within the binding pocket of the molecule with a nitrogen atom. cdnsciencepub.com This subtle, single-atom substitution can significantly alter the hydrogen-bonding characteristics of the binding pocket. bioone.org

This modification is designed to enhance binding to the altered cell-wall precursors (D-Ala-D-Lac) found in resistant bacteria, thereby restoring antimicrobial activity. nih.gov Research by Boger and colleagues demonstrated that replacing a key oxygen atom with an NH group significantly increases the analog's ability to bind to peptidoglycan terminal chains, boosting its effectiveness as an antibiotic. bioone.org When combined with other peripheral modifications, such as the addition of a chlorobiphenyl moiety, this amide-amidine exchange has contributed to the development of exceptionally potent analogs. cdnsciencepub.com

Synthesis Methodologies for Analogs

The generation of vancomycin analogs relies on two primary strategies: total synthesis and semisynthetic modification. Each approach offers distinct advantages for exploring the SAR of this complex molecule.

Total Synthesis Approaches

The total synthesis of vancomycin is a formidable challenge in organic chemistry due to its structural complexity, which includes a rigid tricyclic heptapeptide core, multiple stereocenters, and strained macrocyclic rings. nih.govnih.gov Initial total syntheses were achieved in the late 1990s, representing landmark achievements in the field. nih.govnih.gov

These synthetic routes provide complete control over the molecular structure, enabling the creation of analogs with deep-seated structural changes that are inaccessible through semisynthesis. nih.gov This includes modifications to the peptide backbone itself, such as the amide-amidine exchange, to re-engineer the binding pocket for activity against resistant bacteria. nih.govnih.gov

Semisynthetic Modifications

Semisynthetic approaches, which involve the chemical modification of the natural vancomycin molecule, are the most common methods for generating structural analogs. mdpi.com This strategy leverages the complex scaffold produced through fermentation and allows for targeted modifications at several key positions. mdpi.com Common sites for modification include:

The C-terminus of the heptapeptide backbone frontiersin.org

The N-terminus of the heptapeptide backbone nih.govmdpi.com

The vancosamine sugar moiety mdpi.comfrontiersin.org

These peripheral modifications have led to the development of second-generation lipoglycopeptides, such as telavancin, dalbavancin, and oritavancin. mdpi.compnas.org These approved drugs incorporate lipophilic side chains that can introduce additional mechanisms of action, such as improved interaction with and disruption of the bacterial membrane. mdpi.compnas.org Semisynthesis has also been used to attach various other functional groups, including quaternary ammonium salts and moieties that induce bacterial cell permeabilization, further enhancing the potency and spectrum of the parent antibiotic. frontiersin.orgnih.gov This approach remains a vital and practical tool for producing novel vancomycin derivatives for both research and clinical development. mdpi.comacs.org

Peptide-Catalyzed Site-Selective Derivatization

A significant challenge in the synthetic modification of complex natural products like vancomycin is achieving site-selectivity due to the multitude of reactive functional groups. Peptide-based catalysts have emerged as a valuable tool for directing chemical modifications to specific positions on the vancomycin scaffold, often obviating the need for cumbersome protecting group strategies. nih.gov

Researchers have successfully identified unique peptide catalysts that facilitate the site-selective lipidation of the aliphatic hydroxyl groups on vancomycin. nih.govnih.gov This semi-synthetic approach has enabled the modification of three distinct positions: G4-OH, G6-OH, and Z6-OH. nih.gov The incorporation of lipid moieties is of particular interest as it can enhance the bioactivity of vancomycin. nih.gov

One study detailed the discovery of three peptide-based catalysts for the site-selective incorporation of lipid motifs at these positions, leading to a library of previously unknown vancomycin analogues. nih.gov A structure-activity relationship (SAR) study was also conducted to investigate the effect of lipid chain length at the newly accessible G4-OH derivatization site. nih.govnih.gov The findings revealed that the incorporation of a decanoyl group significantly improves vancomycin's activity against both Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Further research has explored peptide-based catalysts for site-selective thiocarbonylation and subsequent deoxygenation of a protected form of vancomycin. semanticscholar.orgresearchgate.net These studies identified catalysts that could either enhance or alter the inherent selectivity of the substrate, leading to the creation of new deoxy-vancomycin derivatives. semanticscholar.orgresearchgate.net The biological activities of these new analogues supported the structural importance of certain hydroxyl groups in the native vancomycin structure. semanticscholar.org

Evaluation of Analog Efficacy Against Resistant Strains

A primary goal of synthesizing vancomycin analogs is to restore or enhance their activity against bacteria that have developed resistance. The efficacy of these new compounds is rigorously tested against various resistant strains, including Vancomycin-Resistant Enterococci (VRE), Vancomycin-Intermediate Staphylococcus aureus (VISA), and Vancomycin-Resistant Staphylococcus aureus (VRSA).

Restoration of Activity Against Vancomycin-Resistant Enterococci (VRE)

VRE represents a significant clinical challenge. The primary mechanism of resistance in many VRE strains involves the alteration of the peptidoglycan precursor target from D-Ala-D-Ala to D-Ala-D-Lac, which reduces vancomycin's binding affinity by a factor of 1000. acs.orgnih.gov

Numerous synthetic strategies have been employed to overcome this resistance. One successful approach involves the C-terminal modification of vancomycin. By synthesizing and evaluating a large number of vancomycin analogs with different substituents at the C-terminal carboxyl group, researchers have identified compounds that fully restore or even exceed the original inhibitory activity against VRE. frontiersin.org Analogs with hydrophobic substituents, in particular, have shown significantly increased inhibitory activity against VRE. frontiersin.org

Another promising strategy is the conjugation of a Zn(ii) chelating ligand, such as dipicolyl-1,6-hexadiamine, to the C-terminus of vancomycin. This resulted in a derivative, Dipi-Van, which demonstrated a remarkable 375-fold enhancement in activity against VRE. nih.gov The enhanced activity is attributed to the compound's ability to form a complex with the pyrophosphate of lipid II on the bacterial membrane. nih.gov Further modification of the vancosamine sugar with a dipicolyl amine group, yielding VanNHdipi, led to an even greater (up to 100-fold) enhancement in efficacy against vancomycin-resistant bacteria. nih.gov

Lipoglycopeptides, which are semisynthetic derivatives of vancomycin, have also shown activity against VRE. Oritavancin, for example, is effective against both VanA and VanB phenotypes of VRE. nih.govmdpi.com The table below summarizes the minimum inhibitory concentrations (MICs) of several vancomycin analogs against VRE strains.

| Compound | VRE Strain(s) | MIC (µg/mL) | Fold Improvement over Vancomycin |

|---|---|---|---|

| Vancomycin | VRE (VanA and VanB) | >512 nih.gov | - |

| 9a, 9b, 9c (Lipidated analogs) | VRE (VanB) | 0.12 - 0.25 nih.govnih.gov | >2048 |

| Vanc-39 | VRE (VanA, VanB, VanC1) | MIC50 reported as improved frontiersin.orgnih.gov | Significant |

| Vanc-42 | VRE (VanA, VanB, VanC1) | MIC50 reported as improved frontiersin.orgnih.gov | Significant |

| Dipi-Van | VRE | 1.5 - 28 nih.gov | Up to 375-fold |

| VanNHdipi | VRE | 1.6 - 13.2 nih.gov | Up to 100-fold greater than Dipi-Van |

| Oritavancin | VRE (VanA and VanB) | Active nih.govmdpi.com | - |

Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA) and Vancomycin-Resistant Staphylococcus aureus (VRSA)

VISA and VRSA present another significant therapeutic hurdle. VISA strains typically exhibit a thickened cell wall with an increased number of D-Ala-D-Ala residues, which traps vancomycin molecules and prevents them from reaching their target at the cell membrane. nih.govresearchgate.net VRSA, on the other hand, often acquires the vanA gene cluster from VRE, enabling the production of the modified D-Ala-D-Lac peptidoglycan precursor. nih.gov

Synthetic analogs have been developed that show promising activity against these resistant staphylococcal strains. Iterative optimization of substituents at the C-terminal carboxyl group of vancomycin has led to the identification of analogs with improved growth inhibitory activity against both VISA and VRSA. frontiersin.org

Lipoglycopeptides like dalbavancin and oritavancin have demonstrated activity against VISA strains. nih.govmdpi.com Furthermore, the conjugation of vancomycin with antimicrobial peptides (AMPs) has shown potential in reducing the MIC of vancomycin against VRSA. mdpi.com The table below presents the efficacy of selected analogs against VISA and VRSA.

| Compound/Analog | Resistant Strain | Mechanism of Action/Improvement | Reference |

|---|---|---|---|

| C-terminal modified analogs (e.g., Vanc-39, Vanc-42) | VISA, VRSA | Improved growth inhibitory activity. | frontiersin.org |

| Dalbavancin | VISA | Active against VISA strains. | nih.govmdpi.com |

| Oritavancin | VISA | Active against VISA strains. | nih.govmdpi.com |

| Vancomycin conjugated with AMPs (e.g., LL-13, LL-17) | VISA, VRSA | Reduces vancomycin MIC on VRSA in combination. | mdpi.com |

Computational Approaches in SAR

Computational methods play an increasingly vital role in understanding the structure-activity relationships of vancomycin and in the rational design of new, more potent analogs. These approaches provide insights into the molecular interactions between vancomycin and its targets, as well as the mechanisms of resistance.

Homology Modeling

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known protein structure. In the context of vancomycin resistance, homology modeling can be used to build models of key proteins involved in the resistance pathways, such as the VanA, VanH, and VanX proteins encoded by the vanA gene cluster. nih.gov

By creating 3D models of these enzymes, researchers can study their active sites and design inhibitors that could potentially block their function and restore vancomycin susceptibility. nih.gov For example, homology models of VanH, a D-lactate dehydrogenase, can aid in understanding how it produces D-lactate for the synthesis of the D-Ala-D-Lac precursor. nih.gov These structural insights are invaluable for the development of novel drugs targeting the enzymatic machinery of vancomycin resistance.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. MD simulations provide detailed insights into the conformational dynamics of vancomycin and its interactions with its binding targets, both in susceptible and resistant bacteria. acs.orgnih.govaups.org.au

These simulations have been used to examine the binding of vancomycin to the D-Ala-D-Ala terminus of lipid II, its cellular target. aups.org.aunih.gov They have also been instrumental in elucidating the molecular basis for the loss of affinity for the D-Ala-D-Lac precursor in resistant strains. acs.orgnih.gov MD simulations have shown that the replacement of the amide N-H with an ester oxygen in the D-Ala-D-Lac depsipeptide leads to the loss of a crucial hydrogen bond and introduces electrostatic repulsion, thereby reducing binding affinity. acs.orgnih.gov

Furthermore, MD simulations have been employed to analyze the effects of chemical modifications on the vancomycin scaffold. For instance, simulations of an aspartate-substituted vancomycin analog revealed improved binding to the D-Ala-D-Lac target, providing a rationale for its enhanced activity against VRE and VRSA. acs.orgnih.govnih.gov These simulations can predict how modifications to the aglycon structure can alter the conformation of the binding pocket and influence ligand binding, thus guiding the design of new analogs with improved efficacy against resistant pathogens. acs.orgnih.govresearcher.life The following table summarizes key findings from MD simulations of vancomycin and its analogs.

| System Simulated | Key Finding | Significance | Reference |

|---|---|---|---|

| Vancomycin with D-Ala-D-Ala | Stable complex with multiple hydrogen bonds. | Explains high affinity for the target in susceptible bacteria. | acs.orgnih.gov |

| Vancomycin with D-Ala-D-Lac | Loss of a hydrogen bond and introduction of electrostatic repulsion, leading to reduced binding stability. | Elucidates the primary mechanism of vancomycin resistance. | acs.orgnih.gov |